Technical Guide: Alexamorelin & The "Met 1" Metabolic Pathway
Technical Guide: Alexamorelin & The "Met 1" Metabolic Pathway
The following technical guide details the chemical structure, properties, and metabolic profile of Alexamorelin, with a specific focus on its primary metabolic conversion (often designated as the formation of Met 1/Hexarelin in biological systems).
Chemical Architecture, Synthesis, and Pharmacological Profile
Executive Summary
Alexamorelin (Ala-His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2) is a synthetic growth hormone-releasing peptide (GHRP) belonging to the growth hormone secretagogue (GHS) class.[1][2][3][4][5][6][7][8] Structurally, it is an N-terminal extended analog of Hexarelin .[1][3]
In drug development and anti-doping contexts, "Alexamorelin Met 1" typically refers to its primary bioactive metabolite, Hexarelin (Examorelin) , formed via N-terminal cleavage of the Alanine residue. This guide analyzes the parent compound's structure, its metabolic conversion to the bioactive "Met 1" form, and the downstream signaling mechanisms governing its efficacy.
Part 1: Chemical Identity & Structural Architecture[1][3]
Alexamorelin is a heptapeptide constructed to maximize affinity for the Ghrelin receptor (GHSR-1a).[1][3] Its design incorporates D-amino acids and methylated tryptophan to resist enzymatic degradation, although the N-terminal Alanine remains a primary site of metabolic instability.[1]
Physicochemical Properties
| Property | Data |
| Common Name | Alexamorelin |
| Sequence | H-Ala-His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2 |
| Molecular Formula | C₅₀H₆₃N₁₃O₇ |
| Molecular Weight | 958.14 g/mol |
| Bioactive Metabolite (Met 1) | Hexarelin (C₄₇H₅₈N₁₂O₆, MW 887.[1][3]05) |
| Solubility | Soluble in DMSO, Water (pH dependent), Methanol |
| Appearance | White to off-white lyophilized powder |
| Counter-ion | Typically Trifluoroacetate (TFA) or Acetate |
Structural visualization
The following diagram illustrates the primary sequence of Alexamorelin and the cleavage site that generates the "Met 1" (Hexarelin) metabolite.
Caption: Structural sequence of Alexamorelin. The red dashed arrow indicates the N-terminal cleavage site where aminopeptidases remove the Alanine residue to form the active metabolite Hexarelin.[1][3]
Part 2: Synthesis & Purification Protocol
The synthesis of Alexamorelin requires robust Solid Phase Peptide Synthesis (SPPS) techniques, specifically handling the steric hindrance of the D-2-Methyl-Tryptophan residue.[1][3]
SPPS Methodology (Fmoc Strategy)
Resin Selection: Rink Amide MBHA resin is preferred to yield the C-terminal amide (–NH2) required for biological activity.[1][3]
Step-by-Step Protocol:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).[3]
-
Coupling Cycles:
-
Critical Step (D-2-Me-Trp): The coupling of the methylated tryptophan is sterically demanding.[1][3] Use HATU/HOAt and extend coupling time to 2 hours to prevent deletion sequences.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1][3]5) for 3 hours. This removes side-chain protecting groups (Boc on Lys/Trp, Trt on His) and cleaves the peptide from the resin.
-
Precipitation: Precipitate crude peptide in cold diethyl ether.
Purification & Analysis[1][3]
-
HPLC: Preparative RP-HPLC using a C18 column. Gradient: 5-60% Acetonitrile in Water (0.1% TFA).[1][3]
-
Mass Spectrometry: Verify MW (958.14 Da). Identify impurities such as des-Ala (Hexarelin, MW 887) which may form during synthesis if coupling is incomplete.[1][3]
Part 3: Metabolic Stability & "Met 1" Characterization[3]
Understanding the "Met 1" pathway is critical for researchers studying pharmacokinetics and doping control.[3]
The Biotransformation Pathway
Alexamorelin acts as a "pro-drug" or precursor in many biological contexts. Upon administration, it undergoes rapid N-terminal proteolysis.[1][3]
-
Parent Compound: Alexamorelin (High potency, but short half-life).[1][3]
-
Primary Metabolite (Met 1): Hexarelin (des-Ala-Alexamorelin).[1][3]
-
Secondary Metabolites: Further degradation involves cleavage of the C-terminal amide or internal hydrolysis, often leading to inactive fragments (e.g., the tetrapeptide fragment D-2-Me-Trp-Ala-Trp-D-Phe).[1][3]
Metabolic Flow Diagram
Caption: Metabolic pathway of Alexamorelin. The primary transformation is the conversion to Hexarelin (Met 1), retaining biological activity.
Part 4: Pharmacological Profile & Mechanism of Action
Alexamorelin and its metabolite bind to the Growth Hormone Secretagogue Receptor 1a (GHSR-1a) , a G-protein coupled receptor located in the pituitary and hypothalamus.[1][3]
Signaling Cascade
-
Binding: Ligand binds GHSR-1a.
-
Effector: Phospholipase C (PLC) hydrolyzes PIP2 into IP3 and DAG.[3]
-
Calcium Release: IP3 triggers Ca²⁺ release from the endoplasmic reticulum.[3]
-
Outcome: Depolarization of somatotrophs and exocytosis of Growth Hormone (GH).[3]
GHSR-1a Signaling Pathway Diagram
Caption: Signal transduction pathway utilized by Alexamorelin.[1][3] Activation of the Gq-PLC-IP3 axis leads to calcium mobilization and GH release.[1][3]
Part 5: Analytical Detection (LC-MS/MS)
For researchers and anti-doping laboratories, distinguishing Alexamorelin from Hexarelin is challenging due to the rapid conversion.
-
Target Analyte: In urine or plasma, the parent Alexamorelin is often undetectable after a few hours.
-
Biomarker Strategy: Protocols typically monitor Met 1 (Hexarelin) and specific di/tri-peptide degradation products.[3]
-
Transitions (MRM):
References
-
Broglio, F., et al. (2000). Endocrine activities of alexamorelin, a synthetic GH secretagogue, in humans. European Journal of Endocrinology. Link
-
PubChem. (n.d.).[1][3] Alexamorelin Compound Summary. National Library of Medicine. Link
-
Clinisciences. (n.d.).[3] Alexamorelin Met 1 Product Information. Clinisciences.[3] Link
-
Cazorla, O., et al. (2023). Identification of alexamorelin consumption biomarkers using human hepatocyte incubations and high-resolution mass spectrometry.[1][3][6][7][9][10] Drug Testing and Analysis. Link
-
Cayman Chemical. (n.d.).[3] Alexamorelin (trifluoroacetate salt) Product Insert.[2][3] Cayman Chemical.[2][3] Link
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- 4. NB-64-67936-10mg | Alexamorelin Met 1 Clinisciences [clinisciences.com]
- 5. Endocrine activities of alexamorelin (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of alexamorelin consumption biomarkers using human hepatocyte incubations and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptides for Bodybuilding: Efficacy, Safety, Types, and More [healthline.com]
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